
8-Prenylnaringenin
Descripción general
Descripción
8-Prenylnaringenin (8-PN), also known as flavaprenin, hopein, or sophoraflavanone B, is a prenylflavonoid phytoestrogen . It is reported to be the most estrogenic phytoestrogen known . The compound is equipotent at the two forms of estrogen receptors, ERα and ERβ, and it acts as a full agonist of ERα . It is found in hops (Humulus lupulus) and in beer, and is responsible for the estrogenic effects of the former .
Synthesis Analysis
An efficient synthesis of 8-PN has been reported by europium (III)-catalyzed Claisen rearrangement . Another synthesis method involves the use of magnesium iodide etherate .Molecular Structure Analysis
The molecular formula of 8-PN is C20H20O5 . It has a molar mass of 340.4 g/mol . The IUPAC name is (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one .Chemical Reactions Analysis
8-PN has been shown to counteract STZ-induced β-cell apoptosis by inhibiting macrophage infiltration into the pancreas and subsequent cytokine-induced NF-κB and MAPK activations .Physical And Chemical Properties Analysis
8-PN is a potent phytoestrogen, and thus, became the topic of active research . It is a potent phytoestrogen from hops .Aplicaciones Científicas De Investigación
Diabetes and β-cell Protection
8-PN has been studied for its potential to protect against β-cell apoptosis, which is a significant factor in diabetes. It may counteract macrophage infiltration into the pancreas and subsequent cytokine-induced activations that lead to cell death .
Biosynthesis Research
Research into the de novo biosynthesis of 8-PN is ongoing, with studies exploring the use of constructed plasmids for homologous recombination, which could have implications in biotechnological applications .
Phytoestrogenic Properties
As a potent phytoestrogen, 8-PN’s impact on receptor conformational changes and transcriptional outcomes is a key area of research. Its structural properties make it a subject of therapeutic opportunities .
Cancer Research
The anticancer properties of 8-PN are linked to its bioavailability and pharmacological activities. Studies are investigating its role in anti-inflammatory and antioxidant mechanisms that could be beneficial in cancer prevention .
Cardiovascular Health
The anti-atherosclerotic effects of 8-PN suggest it may have a role in promoting cardiovascular health by preventing the buildup of arterial plaque .
Antiviral Applications
There is growing interest in the antiviral capabilities of 8-PN, particularly in how it might inhibit virus replication or entry into host cells .
Hepatoprotective Effects
The hepatoprotective activities of 8-PN are being explored, with research focusing on how it can protect liver cells from damage and support liver health .
Hormonal Regulation
Due to its potent phytoestrogenic effects, 8-PN is being studied for its potential to regulate hormonal imbalances and related conditions .
Each of these fields presents unique applications for 8-Prenylnaringenin and demonstrates the compound’s versatility in scientific research.
MDPI - Naringenin and Phytoestrogen 8-Prenylnaringenin Protect against Islet… Springer - De novo biosynthesis of 8-prenylnaringenin in… MDPI - Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen… MDPI - The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe?
Mecanismo De Acción
Target of Action
8-Prenylnaringenin (8-PN) is a prenylated flavonoid that occurs in hops and other plants . It is known to be one of the most potent phytoestrogens . The primary targets of 8-PN are the two forms of estrogen receptors, ERα and ERβ . These receptors play a crucial role in various biological systems, including the reproductive system, cardiovascular system, and skeletal system .
Mode of Action
8-PN interacts with its targets, the estrogen receptors, by binding to them . It acts as a full agonist of ERα . This means that it can bind to the receptor and activate it, leading to a biological response. The 8- substituent in 8-PN induces conformational changes in the receptor by binding of ligands, which impacts transcriptional outcomes .
Biochemical Pathways
The biochemical pathways affected by 8-PN are primarily related to estrogenic activity. As a phytoestrogen, 8-PN mimics the effects of the hormone estrogen in the body . It can induce the secretion of prolactin and increase other estrogenic responses . It also suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), indicating that it possesses antigonadotropic properties .
Result of Action
The molecular and cellular effects of 8-PN’s action are diverse. It has been shown to preserve bone density , reduce hot flashes , and activate proliferation of mammary cells . It also induces the expression of the progesterone receptor in various tissues . In an in vitro study, 8-PN and synthetic derivatives demonstrated anticancer properties .
Action Environment
The action, efficacy, and stability of 8-PN can be influenced by various environmental factors. For instance, the concentration of 8-PN found in beer is unlikely to have an estrogenic effect in breast tissue . Furthermore, the bioavailability of 8-PN is reportedly improved by prenylation . .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-16(23)19-17(24)10-18(25-20(14)19)12-4-6-13(21)7-5-12/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZZAVFJPLNZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333083 | |
| Record name | 8-Prenylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Prenylnaringenin | |
CAS RN |
53846-50-7 | |
| Record name | (-)-8-Prenylnaringenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53846-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Prenylnaringenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053846507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Prenylnaringenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-PRENYLNARINGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L872SZR8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 8-prenylnaringenin and where is it found?
A1: 8-prenylnaringenin (8-PN) is a prenylated flavonoid primarily found in the female flowers of the hop plant (Humulus lupulus L.). It's a natural constituent of beer, though in low concentrations, and is also being investigated for its potential use in dietary supplements. [, ]
Q2: 8-Prenylnaringenin is described as a phytoestrogen. What does this mean?
A2: Phytoestrogens are plant-derived compounds that can exert estrogen-like effects in the body. 8-PN is considered one of the most potent phytoestrogens identified, exhibiting higher estrogenic activity in vitro than other known phytoestrogens like coumestrol, genistein, and daidzein. [, ]
Q3: How does 8-prenylnaringenin exert its estrogenic effects?
A3: 8-PN exerts its effects by binding to estrogen receptors (ERs), specifically showing a preference for ERα over ERβ. [, ] This binding interaction triggers downstream signaling pathways, leading to the regulation of gene expression and various physiological responses in estrogen-responsive tissues. [, ]
Q4: How does the estrogenic potency of 8-prenylnaringenin compare to other hop flavonoids?
A4: 8-Prenylnaringenin significantly surpasses the estrogenic potency of other hop flavonoids, including 6-prenylnaringenin, 6,8-diprenylnaringenin, and 8-geranylnaringenin. While these compounds display some estrogenic activity, their potency is less than 1% of that exhibited by 8-PN. []
Q5: 8-Prenylnaringenin is said to influence the E-cadherin/catenin complex. What is the significance of this interaction?
A6: The E-cadherin/catenin complex plays a crucial role in cell-to-cell adhesion and acts as an invasion suppressor in epithelial cells. 8-PN has been shown to stimulate E-cadherin-dependent aggregation and growth in MCF-7/6 breast cancer cells, mimicking the effects of 17β-estradiol. This suggests a potential role for 8-PN in inhibiting tumor invasion and metastasis. []
Q6: Is isoxanthohumol related to 8-prenylnaringenin?
A7: Yes, isoxanthohumol (IX) is a prenylflavonoid found in hops and beer that acts as a prodrug to 8-PN. This means IX itself is not estrogenic, but can be converted into the potent phytoestrogen 8-PN within the body. []
Q7: How is isoxanthohumol converted into 8-prenylnaringenin?
A8: The conversion of IX into 8-PN primarily occurs through O-demethylation by the intestinal microbiota, specifically by bacteria residing in the distal colon. [, ] This microbial biotransformation process highlights the crucial role of the gut microbiome in determining the final biological activity of ingested hop compounds.
Q8: Are there individual differences in the conversion of isoxanthohumol to 8-prenylnaringenin?
A9: Yes, there's significant interindividual variability in the ability of the gut microbiota to convert IX into 8-PN. Studies have shown that approximately one-third of individuals are efficient converters (Hop+), while the remaining exhibit low conversion rates (Hop-). This variability is attributed to differences in the composition of their intestinal microbiota. []
Q9: Can the conversion of isoxanthohumol to 8-prenylnaringenin be enhanced?
A10: Research suggests that administration of specific bacterial strains, such as Eubacterium limosum, can enhance the conversion of IX into 8-PN, even in individuals with low conversion capabilities (Hop-). This probiotic approach holds potential for balancing phytoestrogen exposure from hop consumption. []
Q10: What are the primary metabolic pathways of 8-prenylnaringenin in humans?
A11: In humans, 8-PN is primarily metabolized in the liver. The main metabolic reactions involve: * Oxidation of the prenyl side chain, primarily at the terminal methyl groups, leading to the formation of trans- and cis-alcohols.* Oxidation of the flavanone skeleton, mainly at the 3' position on the B ring.* Epoxide formation on the prenyl group double bond, followed by intramolecular cyclization.* Desaturation of the C ring, resulting in the formation of 8-prenylapigenin.* Ipso hydroxylation of the B ring, potentially leading to B ring cleavage and the formation of 8-prenylchromone. []
Q11: Which cytochrome P450 enzymes are involved in the metabolism of isoxanthohumol and 8-prenylnaringenin?
A11: Specific cytochrome P450 (CYP) enzymes play key roles in metabolizing IX and 8-PN. These include:
Q12: What are the potential therapeutic benefits of 8-prenylnaringenin?
A12: Given its potent estrogenic activity, 8-PN has garnered interest for its potential in addressing conditions associated with estrogen deficiency, primarily menopausal symptoms. Research suggests it could offer benefits in:
- Alleviating Menopausal Symptoms: Clinical trials indicate that hop-containing preparations, likely due to 8-PN, can significantly reduce the frequency of hot flashes, a common and bothersome symptom of menopause. []
- Preventing Bone Loss: 8-PN's estrogenic effects suggest potential in mitigating bone loss associated with estrogen deficiency, a crucial factor in osteoporosis development. []
- Inhibiting Tumor Growth: In vitro studies highlight the ability of 8-PN and related prenylflavanones to induce apoptosis (programmed cell death) in cancer cells, suggesting potential as anticancer agents. [, ]
Q13: What effects does 8-prenylnaringenin have on bone cells?
A15: In vitro studies show that 8-PN promotes the differentiation and mineralization of osteoblasts, the cells responsible for bone formation. [, ] Additionally, it inhibits the formation and activity of osteoclasts, the cells that break down bone. [] These findings suggest that 8-PN might help maintain bone density and prevent bone loss.
Q14: How does 8-prenylnaringenin affect muscle recovery from disuse atrophy?
A16: 8-PN has shown potential in promoting recovery from muscle atrophy caused by disuse, such as that experienced during immobilization. Studies suggest it achieves this by activating the PI3K/Akt/P70S6K1 pathway, a crucial signaling cascade for muscle protein synthesis and growth. []
Q15: Could 8-prenylnaringenin be a potential treatment for neurodegenerative diseases?
A17: While research is in its early stages, 8-PN and related compounds have shown potential in promoting the differentiation of neural precursor cells into neurons. [] This neurodifferentiating potential, along with its ability to cross the blood-brain barrier, makes it a molecule of interest for exploring potential therapeutic applications in neurodegenerative diseases.
Q16: Are there any safety concerns associated with the consumption of 8-prenylnaringenin?
A16: While 8-PN holds promise for various therapeutic applications, it's crucial to acknowledge potential safety concerns:
- Estrogenic Effects: Given its potent estrogenic activity, long-term exposure to high doses of 8-PN might lead to adverse effects in estrogen-sensitive tissues. More research is needed to determine safe and effective dosages for long-term use. []
Q17: What further research is needed to fully understand the therapeutic potential of 8-prenylnaringenin?
A17: Further research is needed to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



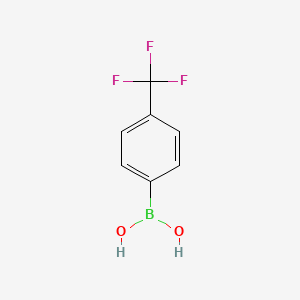
![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)
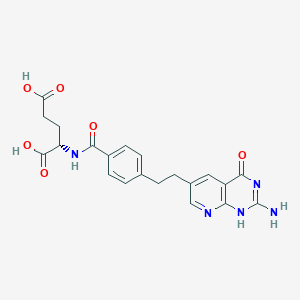
![(2S)-2-[[4-[3-(2,6-diamino-4-oxo-1H-pyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664632.png)
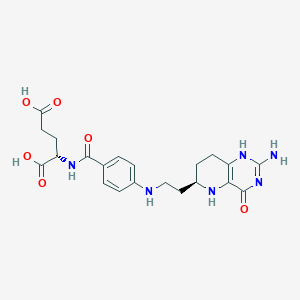


![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)
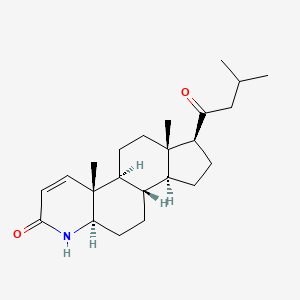

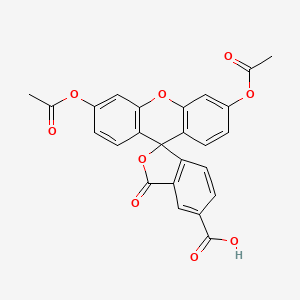
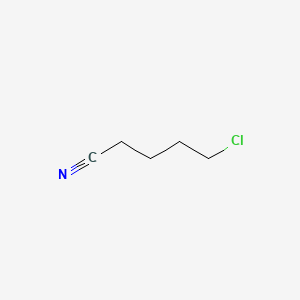
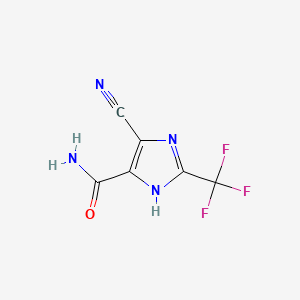
![[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1664648.png)